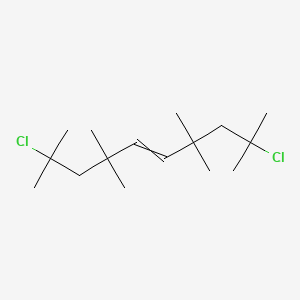
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is an organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a decene backbone. This compound is part of a broader class of halogenated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of a decene derivative under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and chlorine gas are fed into a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation can produce alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorotoluene
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloroacetophenone
Uniqueness
Compared to similar compounds, 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
Propiedades
Número CAS |
112916-35-5 |
|---|---|
Fórmula molecular |
C16H30Cl2 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2,9-dichloro-2,4,4,7,7,9-hexamethyldec-5-ene |
InChI |
InChI=1S/C16H30Cl2/c1-13(2,11-15(5,6)17)9-10-14(3,4)12-16(7,8)18/h9-10H,11-12H2,1-8H3 |
Clave InChI |
IITDIXNAROSHPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C)Cl)C=CC(C)(C)CC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


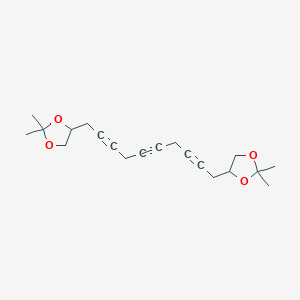
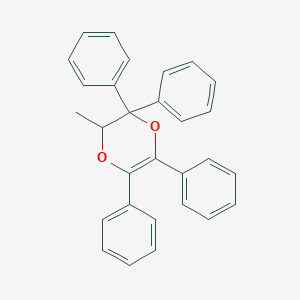
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
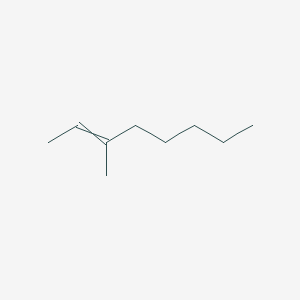

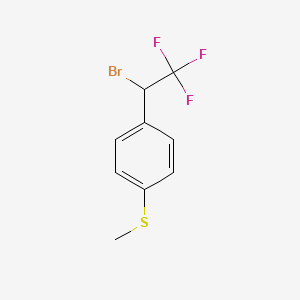

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
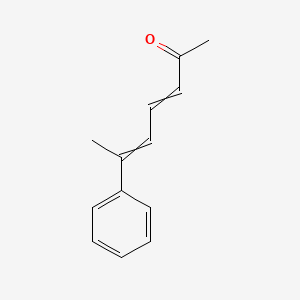
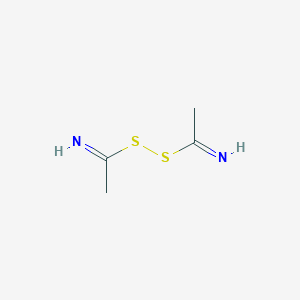

![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
